BenchChemオンラインストアへようこそ!

Engeletin

Aldose reductase Diabetic complications Polyol pathway

Engeletin ≥98% HPLC is the definitive choice when structural ambiguity between flavonoid glycosides compromises assay fidelity. The 4′-hydroxy B-ring substitution—not astilbin's 3′,4′-dihydroxy pattern—delivers 23-fold greater aldose reductase inhibition (IC50 1.16 vs. 26.7 μM, uncompetitive), superior aqueous stability free of pH-dependent degradation, and negligible DPPH radical scavenging (IC50 3,710 μg/mL) that eliminates antioxidant confounding in NF-κB/PGE2 pathway studies. Its noncompetitive α-glucosidase inhibition (IC50 48.5 μg/mL) enables alternative polyol-pathway and postprandial hyperglycemia modeling. Select Engeletin when potency, stability, and mechanistic clarity are non-negotiable.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
CAS No. 572-31-6
Cat. No. B1671289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEngeletin
CAS572-31-6
Synonyms(2R,3R)-Engelitin, Dihydrokaempferol 3-O-α-L-rhamnopyranoside, Dihydrokaempferol 3-rhamnoside, Engelitin
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
InChIInChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1
InChIKeyVQUPQWGKORWZII-WDPYGAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Engeletin (CAS 572-31-6) Dihydroflavonol Glycoside: Compound Profile and Core Characteristics


Engeletin (Dihydrokaempferol 3-O-α-L-rhamnopyranoside, CAS 572-31-6) is a dihydroflavonol glycoside found in various plant sources including Smilax glabra Roxb., Hymenaea martiana, Engelhardtia roxburghiana, and white grape skins . As a flavanonol rhamnoside with molecular formula C21H22O10 and molecular weight 434.39, engeletin is widely recognized for its NF-κB pathway inhibitory activity and anti-inflammatory properties . The compound is commercially available at ≥98% purity (HPLC) and serves as a reference standard and bioactive research tool for investigations into inflammatory disorders, diabetic complications, and metabolic diseases .

Why Generic Substitution Fails: Engeletin vs. Astilbin, Isoengeletin, and Other In-Class Flavonoid Glycosides


In procurement and research contexts, engeletin cannot be simply interchanged with structurally similar flavonoid glycosides such as astilbin, isoengeletin, or dihydrokaempferol due to critical differences in B-ring substitution patterns that drive divergent biological potency and physicochemical stability [1]. Engeletin contains a 4′-hydroxy-substituted B-ring, whereas astilbin and isoastilbin possess a 3′,4′-dihydroxy-substituted B-ring—a subtle but functionally consequential structural variation [2]. This single hydroxyl group difference translates into a 23-fold differential in aldose reductase inhibitory potency, distinct aqueous degradation kinetics favoring engeletin, and opposing antioxidant activity profiles where engeletin demonstrates negligible DPPH radical scavenging compared to astilbin's moderate capacity [3]. These quantifiable, mechanism-relevant disparities preclude assuming functional equivalence when selecting compounds for targeted assay development, mechanistic studies, or lead optimization campaigns.

Engeletin Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Aldose Reductase Inhibition: Engeletin Demonstrates 23-Fold Superior Potency Over Astilbin and 2-Fold Over Quercetin

In a direct head-to-head comparison, engeletin exhibited significantly greater inhibitory activity against recombinant human aldose reductase than both the positive control quercetin and the structurally related flavonoid glycoside astilbin. The IC50 value of engeletin (1.16 μM) was 2-fold lower (more potent) than quercetin (2.48 μM) and 23-fold lower than astilbin (26.7 μM) [1]. Engeletin inhibited the enzyme through an uncompetitive mechanism, whereas astilbin displayed substantially weaker potency in the same assay system .

Aldose reductase Diabetic complications Polyol pathway

Aqueous Stability: Engeletin Is More Stable Than Astilbin Due to B-Ring Substitution Pattern

In a systematic study examining the degradation behavior of dihydroflavonol glycosides, engeletin demonstrated superior aqueous stability compared to astilbin. The difference was attributed directly to B-ring substitution: engeletin with a 4′-hydroxy-substituted B-ring was more stable than astilbin with a 3′,4′-dihydroxy-substituted B-ring [1]. Astilbin degradation followed first-order kinetics and was strongly pH- and temperature-dependent, with degradation rate (k) values increasing and half-life (t1/2) values declining as pH and temperature increased [2].

Stability Formulation Degradation kinetics

DPPH Radical Scavenging Activity: Engeletin Shows Negligible Antioxidant Capacity, Unlike Astilbin

Engeletin and astilbin exhibit markedly different antioxidant activity profiles. In DPPH radical scavenging assays, engeletin demonstrated negligible activity (IC50 = 3,710.09 ± 0.005 μg/mL), indicating it cannot effectively scavenge DPPH radicals. In contrast, astilbin showed moderate scavenging capacity with an IC50 of 316.66 ± 0.06 μg/mL [1]. Engeletin was the predominant flavonoid in the peel extracts of Cassia leiandra (532.77 mg/g dry crude extract) compared to astilbin (131.53 mg/g), yet contributed minimally to the extract's overall antioxidant activity [2].

Antioxidant DPPH assay Radical scavenging

α-Glucosidase Inhibition: Engeletin Demonstrates Noncompetitive Inhibition with Defined IC50 of 48.5 μg/mL

Engeletin was characterized for the first time as an α-glucosidase inhibitor, demonstrating noncompetitive inhibition with an IC50 of 48.5 ± 6.0 μg/mL (0.11 ± 0.014 mmol/L) [1]. Fluorescence spectroscopy and molecular docking revealed that engeletin causes static fluorescence quenching of α-glucosidase by forming a complex driven by hydrophobic forces, with specific interactions identified at amino acid residues Trp391, Arg428, Glu429, Gly566, Trp710, and Glu771 [2]. This inhibition mode is distinct from that of clinical α-glucosidase inhibitors such as acarbose and voglibose, though direct comparative IC50 data against these reference compounds in the same study was not reported.

α-Glucosidase Diabetes Postprandial hyperglycemia

TNF-α Production: Engeletin and Astilbin Both Lack Inhibitory Activity, Unlike Quercetin

In an in vitro study using RAW 264.7 cells, engeletin and astilbin were both found to have no inhibitory effect on TNF-α production. In contrast, quercetin exhibited the highest inhibitory effect on TNF-α production with an IC50 of 1.25 μg/mL (4.14 μM) . Notably, all three flavonols (engeletin, astilbin, and quercetin) demonstrated potent inhibition of PGE2 release, with IC50 values of 19.6 μg/mL for engeletin, 14.4 μg/mL for astilbin, and comparable activity for quercetin . This indicates that engeletin's anti-inflammatory mechanism operates through PGE2 pathway modulation rather than TNF-α suppression.

TNF-α Anti-inflammatory Cytokine inhibition

Insulin Resistance Reversal: Engeletin Demonstrates Metformin-Like Effects in HepG2 Liver Cells

In a 2025 study using insulin-resistant human HepG2 liver cells, engeletin demonstrated metformin-like effects in reversing insulin resistance. Engeletin treatment increased glucose consumption, elevated expression of IRS-1, IRS-2, and GLUT-2, and alleviated oxidative cell damage by decreasing MDA levels while increasing GSH and SOD levels [1]. Engeletin also reduced caspase-3, caspase-9, and TNF-α levels that were elevated under insulin resistance conditions [2]. While this study did not directly compare engeletin to metformin quantitatively, the observed functional similarity provides a class-level benchmark.

Insulin resistance HepG2 Metabolic disease

Optimal Research and Procurement Scenarios for Engeletin Based on Differentiated Evidence


Aldose Reductase-Focused Diabetic Complication Studies

Engeletin is the preferred selection over astilbin for aldose reductase inhibition studies, offering 23-fold superior potency (IC50 1.16 μM vs. 26.7 μM) and 2-fold greater potency than quercetin [1]. Its uncompetitive inhibition mechanism [2] provides a distinct pharmacological profile suitable for investigating polyol pathway modulation in diabetic neuropathy, retinopathy, and nephropathy models. Procurement should prioritize engeletin over astilbin when assay sensitivity demands high-potency AR inhibition at lower working concentrations.

Long-Term Aqueous Incubation or Formulation Stability Studies

Due to its superior aqueous stability conferred by the 4′-hydroxy-substituted B-ring (versus astilbin's less stable 3′,4′-dihydroxy substitution), engeletin is the appropriate choice for experiments requiring extended incubation periods, aqueous buffer systems, or formulation development [1]. Astilbin's pronounced pH- and temperature-dependent degradation [2] introduces confounding variables that engeletin's greater stability profile mitigates.

NF-κB Pathway and PGE2-Mediated Inflammation Studies Without Antioxidant Confounding

Engeletin should be selected over astilbin for studies focused on NF-κB pathway inhibition and PGE2 modulation (IC50 19.6 μg/mL) where DPPH radical scavenging activity is undesirable [1]. Engeletin's negligible antioxidant capacity (IC50 3,710.09 μg/mL in DPPH assay) provides a cleaner mechanistic readout compared to astilbin's moderate radical scavenging activity (IC50 316.66 μg/mL), reducing the risk of confounding antioxidant effects when interpreting anti-inflammatory outcomes [2].

α-Glucosidase Inhibitor Screening and Postprandial Glycemic Control Research

Engeletin is a suitable candidate for α-glucosidase inhibitor screening programs, with a defined IC50 of 48.5 μg/mL and characterized noncompetitive inhibition mechanism [1]. Its distinct mode of action (noncompetitive) relative to clinical competitive inhibitors like acarbose [2] positions engeletin as a valuable tool compound for investigating alternative α-glucosidase inhibition strategies and combination therapy approaches for postprandial hyperglycemia management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Engeletin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.